cobalt(2+);3-[(1R,2S,3S,7S,8S,13S,17R,18R)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[[(2S)-2-hydroxypropyl]amino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanamide;dicyanide
Description
Historical Context of Cobinamide Discovery and Early Research
The journey to understanding cobinamide is intrinsically linked to the discovery and characterization of vitamin B12. Early research focused on isolating the anti-pernicious anemia factor, which was eventually identified as cobalamin. During these investigations, various related compounds, or analogs, were also discovered. ebsco.com Cobinamide was identified as the penultimate precursor in the biosynthesis of cobalamin. nih.gov Initial studies centered on elucidating its structure and its relationship to the complete vitamin B12 molecule. researchgate.net The development of analytical techniques, such as chromatography and spectroscopy, was pivotal in separating and characterizing these closely related corrinoids, including the dicyanide form of cobinamide.
Structural Framework and Relationship to Cobalamins
The core structure of cobinamide consists of a corrin (B1236194) ring, a macrocyclic ligand that chelates a central cobalt ion. nih.govontosight.ai This fundamental structure is shared with cobalamins. acs.org The corrin ring itself is a highly substituted tetrapyrrole, similar to the porphyrin ring found in heme, but with a direct link between two of the pyrrole (B145914) rings. asm.orgnih.gov
However, a key distinction sets cobinamide apart from cobalamin. Cobinamide lacks the complex nucleotide tail, specifically the 5,6-dimethylbenzimidazole (B1208971) (DMB) ribonucleotide, which is a defining feature of cobalamin. nih.govnih.govresearchgate.net This structural difference has profound implications for the molecule's chemical properties and biological function. oup.com
In cobalamins, the DMB nucleotide coordinates to the cobalt ion in the lower (alpha) axial position. nih.govresearchgate.net This leaves only the upper (beta) axial position available for another ligand. In contrast, the absence of the nucleotide tail in cobinamide means that both the upper and lower axial positions are available for ligand binding. nih.govresearchgate.net In dicyanocobinamide, both of these positions are occupied by cyanide ions (CN⁻). nih.govias.ac.in
This ability to bind two external ligands is a significant chemical difference between cobinamide and cobalamin. oup.com Furthermore, the bulky DMB group in cobalamin exerts a trans-effect, which reduces the affinity of the upper binding site for other ligands. researchgate.netescholarship.org Cobinamide, lacking this group, exhibits a higher affinity for ligands like cyanide. researchgate.netoup.com
| Feature | Cobinamide | Cobalamin (Vitamin B12) |
|---|---|---|
| Core Structure | Corrin ring with central cobalt ion | Corrin ring with central cobalt ion |
| Lower Axial Ligand | Variable (e.g., water, cyanide) | 5,6-dimethylbenzimidazole ribonucleotide |
| Available Ligand Binding Sites | Two (upper and lower) | One (upper) |
| Affinity for Ligands (e.g., Cyanide) | Higher | Lower |
The absence of the nucleotide tail in cobinamide is not merely a structural footnote; it is a defining characteristic with significant consequences. This tail, present in cobalamin, consists of the DMB base, a ribose sugar, and a phosphate (B84403) group that connects back to the corrin ring. nih.govnih.govpnas.org
The lack of this tail in cobinamide contributes to its increased water solubility and stability in aqueous solutions compared to cobalamin, which has a relatively labile phosphodiester bond. oup.com From a biosynthetic perspective, the absence of the nucleotide loop signifies its status as an incomplete corrinoid, a precursor awaiting the final assembly steps to become a fully functional coenzyme. nih.govasm.orgosti.gov
Distinctions in Axial Ligand Coordination
Role as a Precursor in Vitamin B12 Biosynthesis Pathways
In many microorganisms, cobinamide can also be acquired from the environment through a "salvage pathway." asm.orgosti.govnih.gov In this scenario, organisms that cannot synthesize the corrin ring from scratch can import cobinamide and then complete the synthesis of vitamin B12. asm.orgosti.govasm.org The conversion of cobinamide to cobalamin involves a series of enzymatic steps, including the synthesis and activation of the DMB lower ligand and its attachment to the cobinamide core. pnas.orgasm.orgnih.gov Specifically, enzymes such as cobinamide kinase and cobinamide phosphate guanylyltransferase are involved in activating cobinamide for the subsequent attachment of the nucleotide loop. researchgate.net This highlights the central role of cobinamide as a molecular building block in the microbial world for producing the essential coenzyme B12. nih.govebi.ac.uk
| Compound Name | Role in Biosynthesis |
|---|---|
| Uroporphyrinogen III | Early precursor for heme, siroheme, and corrinoids |
| Cobinamide | Late-stage intermediate, precursor to cobalamin |
| 5,6-dimethylbenzimidazole (DMB) | Lower ligand of cobalamin |
| Adenosylcobinamide | An intermediate in the conversion of cobinamide |
| Cobalamin (Vitamin B12) | Final coenzyme product |
Structure
2D Structure
Properties
CAS No. |
27792-36-5 |
|---|---|
Molecular Formula |
C50H73CoN13O8 |
Molecular Weight |
1043.1 g/mol |
IUPAC Name |
cobalt(2+);3-[(1R,2S,3S,7S,8S,13S,17R,18R)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[[(2S)-2-hydroxypropyl]amino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanamide;dicyanide |
InChI |
InChI=1S/C48H73N11O8.2CN.Co/c1-23(60)22-55-38(67)16-17-45(6)29(18-35(52)64)43-48(9)47(8,21-37(54)66)28(12-15-34(51)63)40(59-48)25(3)42-46(7,20-36(53)65)26(10-13-32(49)61)30(56-42)19-31-44(4,5)27(11-14-33(50)62)39(57-31)24(2)41(45)58-43;2*1-2;/h19,23,26-29,43,56,60H,10-18,20-22H2,1-9H3,(H2,49,61)(H2,50,62)(H2,51,63)(H2,52,64)(H2,53,65)(H2,54,66)(H,55,67);;;/q;2*-1;+2/t23-,26+,27+,28+,29-,43?,45+,46-,47-,48-;;;/m0.../s1 |
InChI Key |
QGGUCDMKDOQHHJ-OZOPCEOUSA-N |
Isomeric SMILES |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H](C([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N.[C-]#N.[C-]#N.[Co] |
Canonical SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.[C-]#N.[Co] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
Bb Fragment of Factor B Bb, Complement Factor C3 Proactivator C3PA Complement 3 Proactivator Complement Factor B Complement Factor B Derived Fragment Bb Complement Factor B Fragment, Bb Complement Factor B, Alternative Pathway Complement Factor B-Derived Fragment Bb Complement Factor Ba Complement Factor Bb Complement Protein B Complement Protein Factor B Factor B Factor B, Complement Factor B, Properdin Factor Ba, Complement Factor Ba, Properdin Factor Bb, Complement Factor Bb, Properdin Factor Bf, Properdin Proactivator, C3 Proactivator, Complement 3 Properdin Factor B Properdin Factor Ba Properdin Factor Bb Properdin Factor Bf Properdin Factor Bf F1 Protein B, Complement |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Cobinamide Dicyanide
Chemical Synthesis Pathways to Cobinamide Dicyanide
Cobinamide dicyanide, a significant derivative of vitamin B12, can be synthesized through various chemical pathways. These methods primarily involve the modification of vitamin B12 or its precursors.
Reactions Involving 5′-Deoxyadenosylcobinamide Precursors
The reaction between 5′-deoxyadenosylcobinamide (AdoCbi⁺OH⁻) and cyanide to produce dicyanocobinamide has been explored using spectroscopic techniques. rsc.org Studies conducted in aqueous solutions and N,N-dimethylformamide (DMF) reveal a mechanism that begins with the rapid formation of an intermediate, (β-adenosyl)(α-cyano)cobinamide. rsc.org This is followed by a rate-determining step involving the cleavage of the Co-Ado bond. rsc.org The reaction kinetics are influenced by the concentration of cyanide, with saturation kinetics observed at high concentrations. rsc.org
One-Step Conversion from Vitamin B12
A direct, one-step synthesis of cobinamide derivatives from vitamin B12 (cyanocobalamin) has been developed. uzh.chnih.gov This method utilizes microwave-assisted heating of vitamin B12 with sodium cyanide in ethanol, resulting in dicyanocobinamide as the sole product. nih.govresearchgate.net This approach significantly simplifies the purification process, allowing for the isolation of the product in high yield (94%). researchgate.net
Evaluation of Metal Salt Catalysis in Synthesis
The synthesis of cyano-aqua cobinamides from vitamin B12 can be efficiently catalyzed by various metal salts in methanol. uzh.chresearchgate.net A screening of different metal ions (Co²⁺, Ni²⁺, Cu²⁺, Mg²⁺, or Zn²⁺) and anions (Cl⁻, NO₃⁻, SO₄²⁻) identified Cu(NO₃)₂·3H₂O and ZnCl₂ as particularly effective catalysts. uzh.chresearchgate.net These metal-ion mediated methods provide a useful alternative to the traditional cerium(III) method, which necessitates an excess of cyanide. uzh.chresearchgate.net
Methods for Cobinamide Production and Purification in Research Contexts
For research purposes, cobinamide can be produced through both chemical hydrolysis of vitamin B12 and microbial fermentation. nih.govgoogle.comramauniversity.ac.in Acid or base hydrolysis of hydroxocobalamin (B81358) or cyanocobalamin (B1173554) are common chemical methods. google.com For instance, base hydrolysis using cerium hydroxide (B78521) is a well-established procedure. google.com
Microbial production often utilizes organisms like Propionibacterium freudenreichii or Streptomyces olivaceus. ramauniversity.ac.in The fermentation process can be manipulated to favor the production of cobinamide, which is a precursor in the biosynthesis of vitamin B12. ramauniversity.ac.innih.gov During fermentation, most of the cobalamin and its precursors are associated with the mycelium and can be liberated by boiling the mixture at a pH of 5. ramauniversity.ac.in
Purification of cobinamide typically involves several steps. Following production or synthesis, the crude product is often subjected to filtration to remove cellular debris. ramauniversity.ac.in The resulting solution can then be treated with cyanide to convert all cobalamin forms to the more stable cyanocobalamin or dicyanocobinamide. ramauniversity.ac.in Purification techniques commonly employed include:
Adsorption Chromatography: Using materials like alumina (B75360) to adsorb the cobinamide, which is then eluted with specific solvents. ramauniversity.ac.in
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used technique for purifying cobinamide and its derivatives. nih.gov
Dry Column Vacuum Chromatography: An economical and environmentally friendly alternative to traditional flash column chromatography. researchgate.net
Capillary Zone Electrophoresis (CZE): This method has been successfully used for the separation and quantification of cobalamin species, including dicyanocobinamide, at a low pH. acs.org
Design and Synthesis of Cobinamide Analogs and Derivatives
The modification of cobinamide allows for the creation of analogs with tailored properties for various research applications.
Strategies for Hydrophilic and Hydrophobic Modifications
The synthesis of both hydrophilic and hydrophobic cobinamide derivatives has been achieved, primarily through the aminolysis of vitamin B12 derivatives. researchgate.netnih.govresearchgate.net
A key starting material for these modifications is the c-lactone derivative of cobinamide. nih.gov The reaction of this c-lactone with different amines can lead to the formation of various amides. researchgate.net For instance, reaction with ethanolamine (B43304) can produce hydrophilic cobinamides, while reaction with n-butylamine can yield hydrophobic analogs. nih.gov The efficiency of these aminolysis reactions can be enhanced by catalysts such as tetrabutylammonium (B224687) cyanide or sodium azide. nih.gov
Another approach involves modifying the peripheral side chains of the corrin (B1236194) ring. researchgate.net For example, a tris(oxyethylene) chain can be linked to the corrin ring via an amide or ester group to create new derivatives. researchgate.net The synthesis of hydrophobic derivatives has also been accomplished through the ring-opening reaction of the c-lactone with various amines, leading to different types of amides. researchgate.net
These strategies allow for the introduction of functional groups that can significantly alter the solubility and biological interactions of the cobinamide molecule. researchgate.netnih.govresearchgate.net
Impact of Structural Modifications on Molecular Interactions
Structural modifications of the cobinamide scaffold have a profound impact on its molecular interactions, particularly its binding affinity for various ligands and proteins. The most significant structural difference between cobinamide and its parent compound, cobalamin (vitamin B12), is the absence of the 5,6-dimethylbenzimidazole (B1208971) (DMB) ribonucleotide "tail" coordinated to the cobalt atom in the lower axial position. nih.govresearchgate.net This absence exposes a second ligand-binding site and removes the negative trans-effect that the DMB group exerts on the upper binding site. researchgate.net Consequently, cobinamide exhibits a dramatically higher affinity for ligands like cyanide compared to cobalamin. google.comresearchgate.net
The interaction of cobinamide with transport proteins is highly sensitive to its structure. In Escherichia coli, the periplasmic vitamin B12 binding protein, BtuF, transports both cobalamin and cobinamide. However, the structural basis for recognition differs. The crystal structure of cobinamide-bound BtuF revealed a significant conformational change in a tryptophan residue (W66) within the binding cleft, a change not observed with cobalamin binding. rcsb.org The high-affinity binding of cobinamide is dependent on this residue; mutating W66 to most other amino acids substantially reduces binding affinity. rcsb.org This highlights how a specific amino acid interaction accommodates the structural difference of cobinamide (lacking the nucleotide tail). rcsb.org
| BtuF Variant | Structural Change | Impact on Cobinamide Binding | Reference |
|---|---|---|---|
| Wild-Type (W66) | Conformational change of W66 residue | High-affinity binding | rcsb.org |
| W66 Mutants (e.g., W66A) | Loss of tryptophan side chain | Substantially reduced binding affinity | rcsb.org |
| W66F Mutant | Phenylalanine provides tight packing | Binding affinity maintained | rcsb.org |
In humans, the specificity of the three main B12 transport proteins—haptocorrin (HC), transcobalamin (TC), and intrinsic factor (IF)—for cobalamin analogues is also dictated by specific structural interactions. portlandpress.comnih.gov Haptocorrin binds cobinamide with high affinity, whereas transcobalamin and intrinsic factor have a low affinity for it. portlandpress.com Structural modeling suggests this difference lies in a β-hairpin motif in the C-terminal domain of the proteins. portlandpress.comnih.gov In haptocorrin, the large side chains of three residues (Arg357, Trp359, and Tyr362) provide hydrophobic contacts that appear to compensate for the missing nucleotide moiety of cobinamide. portlandpress.com In contrast, intrinsic factor possesses only the tryptophan, and transcobalamin only the tyrosine, which is insufficient to stabilize the binding of cobinamide, explaining their lower affinity. portlandpress.comnih.gov These findings underscore how subtle changes in protein structure dramatically alter their ability to recognize and interact with modified corrinoids like cobinamide.
| Human Transport Protein | Key Residues in Binding Site | Affinity for Cobinamide | Structural Rationale | Reference |
|---|---|---|---|---|
| Haptocorrin (HC) | Arg357, Trp359, Tyr362 | High | Large side chains compensate for missing nucleotide. | portlandpress.comnih.gov |
| Transcobalamin (TC) | Tyr (homologue) | Low | Lacks sufficient residues to stabilize binding. | portlandpress.comnih.gov |
| Intrinsic Factor (IF) | Trp (homologue) | Low | Lacks sufficient residues to stabilize binding. | portlandpress.comnih.gov |
Mechanistic Investigations of Cobinamide Dicyanide Molecular Interactions
Ligand Binding Kinetics and Thermodynamics of Cobinamide-Cyanide Interactions
The interaction between cobinamide and cyanide is characterized by exceptionally high affinity and a multi-step binding process that is influenced by environmental factors such as pH.
Cobinamide is capable of binding two cyanide (CN⁻) ions in a stepwise manner, a key feature distinguishing it from cobalamin, which binds only one. plos.orgnih.gov This 1:2 stoichiometry significantly enhances its cyanide-scavenging capacity. researchgate.net
The coordination of cyanide to cobinamide is highly dependent on pH. Effective binding requires a pH above 4, with the process being most complete between pH 6 and 7. nih.gov The stability of dicyanocobinamide is also pH-sensitive. At a pH of 4.5, one of the cyanide ligands can be replaced by a water molecule, forming a cyano-aqua complex, [CN(H₂O)Cbi]⁺. nih.gov However, in the pH range of 6.5 to 9.0, the dicyanocobinamide form remains stable. nih.gov Kinetic studies on the reaction of dicyanocobinamide with other molecules have shown that the rates of ligand replacement are significantly slower at a pH of 9.0 compared to more neutral conditions (pH 6.5-7.4), indicating greater stability of the dicyanide complex at slightly alkaline pH. nih.govcore.ac.uk
Kinetic studies provide insight into the dynamics of ligand displacement from dicyanocobinamide. The reaction of dicyanocobinamide with hypochlorous acid (HOCl) demonstrates a sequential replacement of the two cyanide ligands. plos.orgnih.gov The process involves the formation of transient intermediates, (OCl)(CN)-Cbi and (OCl)₂-Cbi, before the eventual destruction of the corrin (B1236194) ring. nih.gov
The rate of displacement for the first cyanide ligand is significantly faster than for the second. The second-order rate constant for the formation of (OCl)(CN)-Cbi is 0.002 µM⁻¹s⁻¹, while the rate constant for the subsequent conversion to (OCl)₂-Cbi is an order of magnitude lower at 0.0002 µM⁻¹s⁻¹. nih.govdntb.gov.ua This suggests that the replacement of the first cyanide ion with hypochlorite (B82951) alters the electronic properties of the cobalt center, likely strengthening the bond to the remaining trans-cyanide ligand and making its displacement more difficult. plos.orgnih.gov
pH Dependence of Cyanide Coordination
Interactions with Other Reactive Species
Beyond its interaction with cyanide, dicyanocobinamide's reactivity with other small, reactive molecules like hydrogen sulfide (B99878) and nitric oxide is of significant scientific interest.
While aquahydroxocobinamide is known to react rapidly with hydrogen sulfide (H₂S) in a complex process involving both coordination and redox steps, researchgate.netnih.gov the interaction of H₂S with the more stable dicyanocobinamide is less direct. It has been reported that hydrosulfide (B80085) (HS⁻) is capable of displacing cyanide from cobinamide to form a Co(II) complex. researchgate.net This indicates that a reaction between dicyanocobinamide and H₂S is possible, leading to the release of bound cyanide.
The more extensively studied reaction between aquated cobinamide and H₂S proceeds through three main steps:
Initial formation of various cobinamide-sulfide complexes. researchgate.netnih.govnih.gov
An inner-sphere electron transfer that reduces the cobalt center from Co(III) to Co(II). researchgate.netnih.govnih.gov
Addition of a second H₂S molecule to the reduced cobinamide complex. researchgate.netnih.govnih.gov
The interaction of dicyanocobinamide with nitric oxide (NO) is fundamentally different from that of other cobinamide forms. Studies have shown that dicyanocobinamide does not directly react with or scavenge NO. nih.gov Spectroscopic analysis confirms that there is no change in the dicyanocobinamide spectrum upon exposure to NO, unlike the clear spectral shifts seen when aquohydroxocobinamide reacts with NO. nih.gov
Instead of acting as a scavenger, dicyanocobinamide functions as a potent inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing NO. nih.govnih.gov It inhibits all three major NOS isoforms (NOS1, NOS2, and NOS3) by preventing the binding of oxygen to the enzyme's heme active site. nih.gov Therefore, the mechanism by which dicyanocobinamide affects NO-related pathways is not through direct scavenging by the dicyanide complex itself, but by inhibiting the endogenous production of NO. nih.gov In contrast, other forms like aquohydroxocobinamide and cobinamide(II) are effective NO scavengers. nih.govresearchgate.net
Hypochlorous Acid Reactions and Corrin Ring Stability
The reaction of dicyanocobinamide ((CN)₂-Cbi) with hypochlorous acid (HOCl), a potent oxidant produced by the enzyme myeloperoxidase, has been investigated to understand the stability of the corrin ring. nih.govplos.orgnajah.edu This interaction is significant as it can lead to the destruction of the corrin ring and the subsequent formation of the toxic compound cyanogen (B1215507) chloride (CNCl). nih.govplos.orgresearchgate.net
Stopped-flow kinetic analysis reveals that the reaction between (CN)₂-Cbi and HOCl proceeds through at least three distinct and observable steps. nih.govplos.orgnajah.eduresearchgate.net The initial two steps involve the sequential replacement of the two cyanide ligands by hypochlorite. nih.govplos.orgnajah.eduresearchgate.net This process leads to the formation of transient intermediates, identified as (OCl)(CN)-Cbi and subsequently (OCl)₂-Cbi. nih.govresearchgate.net The third and final step is the destruction of the corrin ring itself. nih.govplos.orgnajah.eduresearchgate.net
The rates of these sequential ligand replacements are notably different. The formation of the first intermediate, (OCl)(CN)-Cbi, has a second-order rate constant of 0.002 µM⁻¹s⁻¹. nih.govplos.orgnajah.eduresearchgate.net The conversion of this intermediate to (OCl)₂-Cbi is significantly slower, with a second-order rate constant of 0.0002 µM⁻¹s⁻¹. nih.govplos.orgnajah.eduresearchgate.net This marked decrease in the rate of the second substitution suggests that the initial replacement of a cyanide ligand with hypochlorite alters the electronic properties (trans effect) of the cobalt center, which in turn affects the affinity and accessibility for the second hypochlorite ligand. nih.govnajah.eduresearchgate.net The plots of the apparent rate constants against HOCl concentration for all three steps are linear and pass through the origin, indicating that the binding of HOCl is an irreversible, one-step process for each substitution. nih.govresearchgate.net
The stability of the corrin ring in the presence of hypochlorous acid is pH-dependent. At a pH of 9.0, where the hypochlorite ion (OCl⁻) is the predominant species, the rate constants for both ligand replacement and subsequent corrin ring destruction are 3 to 4 times lower than at a more neutral pH of 7.4 or an acidic pH of 6.5, where HOCl is the dominant form. nih.govresearchgate.net This indicates greater stability of dicyanocobinamide at a more alkaline pH. nih.govresearchgate.net
| Reaction Step | Description | Second-Order Rate Constant (µM⁻¹s⁻¹) |
| 1 | Formation of (OCl)(CN)-Cbi | 0.002 |
| 2 | Conversion to (OCl)₂-Cbi | 0.0002 |
Interaction with Thiocyanate (B1210189) Ions
The detoxification process involves the conversion of cyanide to the less toxic thiocyanate, a reaction catalyzed by the enzyme rhodanese which requires a sulfur donor. nih.gov While sodium thiosulfate (B1220275) can act as a sulfur donor for this enzymatic detoxification, the direct interaction of dicyanocobinamide with thiocyanate itself is less characterized. nih.gov Spectroscopic techniques such as UV-visible spectroscopy are valuable tools for assessing the interactions of cobinamide dicyanide with various reactive species, including thiocyanate, and can help elucidate how it modulates redox states in biological systems. smolecule.com
Enzymatic and Protein Interaction Studies (Non-Clinical Focus)
Cobalamin-Dependent Enzyme Mechanism Elucidation
Dicyanocobinamide serves as a valuable tool in the study of cobalamin-dependent enzymes. researchgate.net As a precursor to coenzyme B12, its structure, which features a corrin ring similar to cobalamin but lacks the lower axial dimethylbenzimidazole ligand, allows researchers to investigate the role of this specific moiety in enzyme function. nih.gov For instance, it has been utilized to probe the function of the lower axial ligand in "base-off/His-on" cobalamin-dependent enzymes like methylmalonyl-CoA mutase. researchgate.net
Furthermore, dicyanocobinamide and other cobalamin derivatives are employed in studies to understand the inhibition of various enzymes. nih.gov For example, dicyanocobinamide has been shown to be a potent inhibitor of all isoforms of nitric oxide synthase (NOS1, NOS2, and NOS3). nih.gov It prevents the binding of carbon monoxide, an oxygen analog, to the reduced heme active site of NOS1 and NOS2, and spectroscopic analysis confirms its direct interaction with the purified NOS1 oxygenase domain. nih.gov This inhibitory action provides insights into the catalytic mechanism of these enzymes. nih.gov
The use of spectroscopic methods, such as MCD and EPR, on Co(II)rrinoid species, which can be formed during enzymatic turnover, allows for sensitive probing of the coordination environment of the cobalt center and monitoring of structural changes within the catalytic cycles of various cobalamin-dependent enzymes. acs.org
Soluble Guanylate Cyclase (sGC) Co-activation
Dicyanocobinamide has been identified as a novel co-activator of soluble guanylate cyclase (sGC), an essential enzyme in nitric oxide (NO) signaling pathways. nih.govnih.govnih.gov Unlike many other sGC activators that target the N-terminal regulatory regions, dicyanocobinamide acts through a distinct mechanism by directly targeting the catalytic domain of sGC. nih.govnih.gov This mode of action is analogous to how forskolin (B1673556) activates adenylyl cyclases. nih.govscientificlabs.com
The activation of sGC by dicyanocobinamide is dose-dependent and results in a significant, up to 8-fold, increase in cGMP production. nih.gov The half-maximal effective concentration (EC₅₀) for this activation is estimated to be 34 μM. nih.gov Interestingly, the activation profile can be biphasic, suggesting the presence of a secondary, lower-affinity binding site that may exert an inhibitory effect on sGC. nih.gov
| Parameter | Value |
| Maximal Activation | 8-fold |
| EC₅₀ | 34 μM |
Interactions with Vitamin B12-Binding Proteins (e.g., BtuF)
Dicyanocobinamide has been instrumental in studying the structure and function of vitamin B12-binding proteins, such as the periplasmic protein BtuF in E. coli. sigmaaldrich.comugap.frrcsb.org It has been used for the crystallization of BtuF, allowing for detailed structural analysis. sigmaaldrich.comugap.fr
Studies have shown that BtuF from Vibrio cholerae can bind dicyanocobinamide with a micromolar dissociation constant (Kd). nih.gov In E. coli, the ABC transporter BtuCD-F is responsible for the uptake of cobalamin, and evidence suggests it is also involved in transporting cobinamide. rcsb.org In vitro transport assays have confirmed that BtuCD catalyzes the transport of radiolabeled cyano-cobinamide in a process that is dependent on both ATP and the presence of BtuF. rcsb.org
The crystal structure of cobinamide-bound BtuF has revealed a significant conformational change in a tryptophan residue (W66) within the substrate-binding cleft when compared to the structure with cobalamin bound. rcsb.org This tryptophan residue is crucial for the high-affinity binding of cobinamide, as mutating it to most other amino acids significantly reduces binding affinity. rcsb.org Interestingly, while essential for binding, this residue does not appear to play a critical role in the subsequent transport rates of cobinamide under experimental conditions. rcsb.org These findings provide a molecular basis for understanding the specificity of the BtuCD-F transporter for both cobinamide and cobalamin. rcsb.org
Complexation with Serum Albumins and Associated Reaction Kinetics
In contrast, other cobinamide derivatives exhibit different binding characteristics. For example, aquacyanocobinamide ((H₂O)(CN⁻)Cbi) binds to BSA, and the resulting complex reacts with cyanide much faster than the complex formed between aquahydroxocobinamide ((H₂O)(HO⁻)Cbi) and BSA. researchgate.netx-mol.net Spectrofluorimetric titration has indicated that (H₂O)(CN⁻)Cbi and (H₂O)(HO⁻)Cbi bind to different sites on the BSA molecule. researchgate.net The binding of aquacobalamin (B1421323) to BSA has been shown to reduce the rate of complex formation between the bound cobalamin and free cyanide, suggesting that an amino acid residue from the protein may occupy the β-axial position of the cobalamin. researchgate.net
The complexation of cobinamides with serum albumin can influence their reactivity towards other molecules. For instance, the addition of 5-aminotetrazole (B145819) to aquahydroxocobinamide significantly decreases the extent of its complexation with BSA. tandfonline.com This suggests that such interactions can modulate the bioavailability and reactivity of cobinamides in a biological environment. tandfonline.com
Investigation of Cobinamide's Influence on Cobalamin Metabolism in Model Systems
The influence of cobinamide dicyanide, a precursor to cobalamin (vitamin B12), on cobalamin metabolism has been explored in various model systems. These investigations provide insight into its potential to interact with and modulate the intricate cellular machinery responsible for processing and utilizing cobalamins. Research has particularly focused on its interaction with key metabolic enzymes and its ability to be assimilated by certain organisms.
In human cellular models, a central protein in cobalamin metabolism is the methylmalonic aciduria and homocystinuria type C protein (MMACHC). uniprot.org This cytosolic chaperone is responsible for the initial processing of cobalamins that enter the cell. uniprot.org MMACHC catalyzes the decyanation of cyanocobalamin (B1173554) (CNCbl) and the dealkylation of alkylcobalamins, which are crucial steps for the eventual synthesis of the active coenzymes, adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl). uniprot.orgmdpi.com
Studies using differential scanning fluorimetry have demonstrated that wild-type MMACHC can be stabilized by binding to various cobalamin forms. nih.gov Research has shown that dicyanocobinamide ((CN)₂Cbi) binds to and stabilizes the wild-type MMACHC protein, although to a lesser extent than the active cofactor forms, AdoCbl and MeCbl. nih.gov The stabilization effect of (CN)₂Cbi was found to be comparable to that of hydroxocobalamin (B81358) (OHCbl) but greater than that of CNCbl. nih.gov This suggests that the absence of the dimethylbenzimidazole (DMB) nucleotide tail in cobinamide influences its interaction with MMACHC. nih.gov
The binding affinity and stabilizing effect of different cobalamin derivatives on wild-type MMACHC have been quantified, highlighting the unique interaction of dicyanocobinamide with this key processing enzyme.
This table illustrates the comparative ability of various cobalamin-related compounds to stabilize the wild-type MMACHC protein, a key enzyme in intracellular cobalamin metabolism. Data is synthesized from findings reported in scientific literature. nih.gov
In bacterial model systems, the assimilation of dicyanocobinamide has been observed. For instance, Mycobacterium smegmatis is capable of transporting and assimilating exogenous (CN)₂Cbi, utilizing it as a precursor for de novo cobalamin biosynthesis. asm.orgasm.org Similarly, studies with Salmonella enterica have shown that it can utilize dicyanocobinamide to synthesize adenosylcobalamin when the lower ligand, dimethylbenzimidazole (DMB), is also supplied. osti.gov This indicates that in these model organisms, the metabolic pathways are flexible enough to incorporate this cobalamin precursor. However, the uptake of (CN)₂Cbi in M. smegmatis appears to be restricted and linked to the conditional essentiality of the cobalamin-dependent methionine synthase (MetH). asm.orgasm.org
While dicyanocobinamide can interact with components of the cobalamin metabolic pathway, it also exhibits inhibitory effects on other, unrelated enzymes. For example, dicyanocobinamide has been identified as a potent inhibitor of all three isoforms of nitric oxide synthase (NOS1, NOS2, and NOS3). nih.gov Spectroscopic analysis revealed that dicyanocobinamide directly interacts with the NOS1 oxygenase domain and prevents the binding of carbon monoxide (an oxygen analog) to the heme active site of NOS1 and NOS2, thereby blocking a critical step in the catalytic cycle. nih.govashpublications.org This interaction is distinct from its role in cobalamin metabolism but underscores the reactivity of the molecule within a cellular context.
Investigations into mutant forms of MMACHC, associated with the cblC disorder, have further elucidated the role of specific structural features in ligand binding. The R161Q mutation, linked to late-onset cblC disease, shows a reduced stabilization when binding to (CN)₂Cbi compared to the wild-type protein, suggesting that the mutation disrupts the interaction with the corrinoid ring when the DMB tail is absent. nih.gov
This table summarizes key findings from studies on the interaction of dicyanocobinamide with cobalamin metabolism components in various model systems.
Advanced Analytical and Spectroscopic Characterization Methodologies
Electronic Absorption (UV-Visible) Spectroscopy Applications
Electronic absorption spectroscopy, commonly known as UV-Visible spectroscopy, is a fundamental tool in the study of dicyanocobinamide. This technique provides valuable information about the electronic transitions within the corrin (B1236194) ring and is highly sensitive to changes in the axial ligands coordinated to the cobalt center. Theoretical analyses using time-dependent density-functional theory (TD-DFT) have been employed to understand the electronic absorption spectra of dicyanocobinamide. canada.caaip.orgresearchgate.netaip.org These calculations help in assigning the observed absorption bands and explaining spectral shifts that occur upon ligand substitution. researchgate.net
Monitoring Ligand Binding and Spectral Shifts
UV-Visible spectroscopy is instrumental in monitoring the binding of ligands to the cobalt center of cobinamide and the subsequent formation of dicyanocobinamide. The binding of cyanide ions to aquohydroxocobinamide results in distinct changes in the absorption spectrum. The initial orange color of aquohydroxocobinamide, with a peak absorbance around 510 nm, shifts to a violet color with a maximum absorbance at 583 nm upon the formation of dicyanocobinamide. acs.orgnih.govacs.org This significant and visually observable color change is a hallmark of the reaction. nih.gov
The stability of dicyanocobinamide and its spectral properties are pH-dependent. In the pH range of 6.5 to 9.0, the UV-Visible spectrum of dicyanocobinamide is characterized by a prominent peak (the γ-band) at 366 nm and two resolved peaks in the visible region (α- and β-bands) at 538 nm and 578 nm. plos.org However, at a lower pH of 4.5, the spectrum shifts, with the main peak appearing at 354 nm and the visible bands at 497 nm and 526 nm. This change indicates the replacement of one of the cyanide ligands by a water molecule, forming an H₂O-Cbi-CN⁺ complex. plos.org
Studies have also investigated the replacement of cyanide ligands in dicyanocobinamide by other molecules, such as hypochlorous acid (HOCl). The reaction with HOCl leads to sequential replacement of the two cyanide ligands, which can be monitored by the resulting spectral shifts. plos.orgnih.gov The initial replacement of one cyanide by hypochlorite (B82951) is marked by a shift in the visible absorbance peak from 578 nm to 613 nm. plos.orgnih.gov The subsequent replacement of the second cyanide results in a further shift to 493 nm. plos.orgnih.gov
| Compound | pH | λmax (nm) | Notes |
| Aquohydroxocobinamide | Alkaline | ~510 | Orange color. acs.orgnih.govacs.org |
| Dicyanocobinamide | Alkaline | 583 | Violet color, formed upon reaction with cyanide. acs.orgnih.govacs.org |
| Dicyanocobinamide | 6.5 - 9.0 | 366, 538, 578 | Stable form. plos.org |
| H₂O-Cbi-CN⁺ | 4.5 | 354, 497, 526 | Formed by replacement of one CN⁻ with H₂O. plos.org |
| (OCl)(CN)-Cbi | Neutral | 613 | Intermediate formed by reaction with HOCl. plos.orgnih.gov |
| (OCl)₂-Cbi | Neutral | 493 | Formed after the second CN⁻ is replaced by HOCl. plos.orgnih.gov |
Stopped-Flow Kinetic Analysis
Stopped-flow spectrophotometry is a powerful technique for studying the kinetics of rapid reactions in solution, such as ligand binding to cobinamide. The reaction of cobinamide with cyanide at neutral pH, when examined by stopped-flow analysis, reveals two distinct kinetic phases: a rapid phase and a slow phase. The apparent second-order rate constants for these phases are 3.2 (±0.5) × 10³ M⁻¹s⁻¹ and 45 (±1) M⁻¹s⁻¹, respectively. acs.orgnih.govsci-hub.se
This technique has also been crucial in elucidating the mechanism of the reaction between dicyanocobinamide and hypochlorous acid. Stopped-flow analysis shows that this reaction proceeds through at least three observable steps. plos.orgnih.gov The first two steps involve the sequential replacement of the two cyanide ligands by hypochlorite, followed by the destruction of the corrin ring. plos.orgnih.gov The second-order rate constants for the formation of the (OCl)(CN)-Cbi intermediate and its conversion to (OCl)₂-Cbi have been determined to be 0.002 µM⁻¹s⁻¹ and 0.0002 µM⁻¹s⁻¹, respectively. plos.orgnih.gov The significantly slower rate of the second step suggests that the initial ligand replacement alters the electronic properties and accessibility of the cobalt center. plos.orgnih.govresearchgate.net
| Reactants | Technique | Observed Phases | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Cobinamide + Cyanide | Stopped-Flow | Rapid | 3.2 (±0.5) × 10³ acs.orgnih.govsci-hub.se |
| Slow | 45 (±1) acs.orgnih.govsci-hub.se | ||
| Dicyanocobinamide + HOCl | Stopped-Flow | Formation of (OCl)(CN)-Cbi | 2.0 × 10³ (0.002 µM⁻¹s⁻¹) plos.orgnih.gov |
| Formation of (OCl)₂-Cbi | 2.0 × 10² (0.0002 µM⁻¹s⁻¹) plos.orgnih.gov |
Multiwavelength Spectrometry in Liquid Core Waveguides for Research Applications
For highly sensitive detection of cyanide, multiwavelength spectrometry utilizing a liquid core waveguide (LCW) has been developed. acs.orgnih.govacs.orgresearchgate.netnih.gov This method is based on the distinct color change of cobinamide upon reaction with cyanide. acs.orgnih.govacs.orgresearchgate.net The system employs a long pathlength (e.g., 50 cm) LCW flow cell, which enhances the analytical sensitivity, allowing for the detection of very low concentrations of cyanide. acs.orgnih.govacs.orgresearchgate.net The use of a white light emitting diode (LED) as the light source and a fiber-optic charge-coupled device (CCD) spectrometer for detection allows for simultaneous measurement at multiple wavelengths. acs.orgnih.govacs.orgresearchgate.netnih.gov
This multiwavelength approach provides a significant advantage by enabling built-in correction for artifacts and drift that can occur in single-wavelength systems. acs.orgnih.govacs.orgresearchgate.net By monitoring the absorbance changes at multiple points in the spectrum, the method can achieve a low limit of detection (LOD) for cyanide, reported to be 30 nM, with a linear dynamic range extending to 10 µM. acs.orgnih.gov This technique has been applied to the analysis of cyanide in various research samples, including hydrolytic extracts of seeds and breath air samples. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
For instance, the substitution of a strong-field ligand with a weak-field ligand in a cobinamide derivative leads to an upfield shift of the methyl resonance in the ¹³C NMR spectrum. pnas.org This property has been exploited to monitor methyl transfer reactions between different cobalamin species. pnas.org
Advanced 2D NMR techniques, such as COSY, NOESY, HSQC, and HMBC, have been employed to assign the complex spectra of cobalamin analogues, providing a basis for the rapid structural determination of new derivatives, including those of cobinamide. researchgate.net The development of protocols for the rapid NMR characterization of cobalamin analogues using primarily 1D ¹³C and DEPT NMR spectra has been a significant advancement. researchgate.net Furthermore, research projects have focused on using extensive NMR spectroscopy, including ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR, for the unambiguous characterization of synthesized aryl-cobinamides. ethz.ch
Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox State Analysis
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic species, making it particularly useful for analyzing the Co(II) state of cobinamide. The EPR spectrum of Co(II)cobinamide provides detailed information about the electronic structure and coordination environment of the cobalt center. nih.govresearchgate.net EPR theory predicts that the hyperfine splitting of the Co(II) signal increases as the donation from the axial nitrogen-donor ligand decreases. nih.govbris.ac.uk
This principle has been applied to study the Co-N axial bond in Co(II)cobinamide adducts with various pyridine (B92270) derivatives. nih.gov Studies have shown a linear increase in the hyperfine splitting with a decrease in the basicity of 4-substituted pyridines, which is consistent with the theoretically predicted increase in unpaired electron spin density as the axial nitrogen lone pair donation to Co(II) decreases. nih.gov
EPR has also been used to investigate the interaction of Co(II)cobinamide with other molecules, such as sulfur dioxide researchgate.net and in the presence of glutathione, where changes in the EPR spectrum indicate a weakening of the axial Co(II)-ligand bond. nih.gov Furthermore, EPR has been instrumental in studying the reaction of cobinamide with reactive oxygen species, such as superoxide (B77818), by monitoring the reduction of the EPR signal of a spin-trap adduct in a dose-dependent manner. oup.com
Mass Spectrometry-Based Techniques (e.g., LC-MS/MS) for Research Sample Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as in LC-MS/MS, is a highly sensitive and selective method for the analysis of dicyanocobinamide and other cobinamide forms in complex biological and research samples. nih.govnih.gov This technique allows for the simultaneous determination and quantification of different cobalamin analogues. tandfonline.com
An LC-MS/MS method has been developed for the analysis of cobinamide in pig plasma. In this method, cobinamide is extracted and converted to its more stable dicyano form, dicyanocobinamide, before analysis. nih.gov The method demonstrated good accuracy and precision over a wide range of concentrations (25–10,000 ng/mL), with a lower limit of quantitation (LLOQ) for dicyanocobinamide of 25 ng/mL in pig plasma. nih.govnih.gov The absolute recovery of dicyanocobinamide from the plasma matrix was found to be approximately 60%. nih.govnih.gov
Ionspray mass spectrometry has also been used for the direct, species-specific determination of cobalamins and cobinamides. rsc.org For dicyanocobinamide, the major ions observed in the mass spectrum correspond to the [CN-Cbn]⁺ ion and the protonated [CN-Cbn + H]²⁺ ion. rsc.org
Vibrational Spectroscopy: Resonance Raman and Resonance Raman Optical Activity (RROA)
Vibrational spectroscopic techniques, particularly Resonance Raman (RR) and Resonance Raman Optical Activity (RROA), have proven to be invaluable for the detailed structural characterization of dicyanocobinamide. These methods offer high sensitivity and specificity, allowing for in-depth analysis of the corrin macrocycle at low concentrations. escholarship.orgismar.org
Probing Subtle Structural Alterations and Chirality
Resonance Raman Optical Activity (RROA) spectroscopy demonstrates exceptional sensitivity to the molecular structure and chirality of dicyanocobinamide, often revealing details that are invisible to other spectroscopic methods like UV-Vis absorption and Electronic Circular Dichroism (ECD). arxiv.orgmdpi.comacs.org While the RR spectra of various cobalamins and cobinamides can be strikingly similar, their RROA signatures often exhibit significant and more pronounced variations. escholarship.orgnih.gov This heightened structural specificity makes RROA a superior tool for distinguishing between closely related corrinoid species. arxiv.orgacs.org
The enhanced capability of RROA stems from the excitation of the molecule into resonance with multiple electronic states. arxiv.orgacs.org This phenomenon can give rise to a bisignate RROA spectrum, where vibrational bands can have positive or negative signs, providing a rich source of structural information that is distinct from the parent RR spectrum. escholarship.orgarxiv.orgnih.gov Consequently, RROA can detect subtle conformational changes in the corrin ring and alterations in the ligand sphere that might not be apparent in RR or ECD spectra. arxiv.org For instance, studies comparing dicyanocobinamide with its phosphate (B84403) analog revealed that while their UV-Vis and ECD spectra were virtually identical, their RROA spectra showed distinct features, underscoring the method's unique sensitivity. arxiv.org
This powerful chiroptical technique allows for the investigation of chiral properties at concentrations as low as 10⁻⁵ mol dm⁻³, making it a highly effective probe for complex biological systems. escholarship.orgismar.org
Analysis of Corrin Ring Vibrations
Resonance Raman spectroscopy is particularly well-suited for studying the corrin ring of dicyanocobinamide because the intense π–π* electronic transitions of the macrocycle in the visible region lead to a significant resonance enhancement of its vibrational modes. escholarship.orgacs.org As a result, the RR spectrum is dominated by signals originating from the corrin ring system, while contributions from peripheral groups are less prominent. escholarship.orgnih.govworldscientific.comescholarship.org
The RR spectrum of dicyanocobinamide, which lacks the bulky 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide loop found in vitamin B₁₂, serves as a crucial reference for assigning corrin ring vibrations. escholarship.orgnih.gov By comparing its spectrum to that of cyanocobalamin (B1173554), researchers can more clearly identify the vibrational modes associated purely with the corrin macrocycle. escholarship.orgnih.gov
Detailed analyses have led to the assignment of several key vibrational bands in the RR spectrum of dicyanocobinamide and related truncated analogs. These assignments provide a window into the specific motions of the macrocycle. arxiv.org
| Wavenumber (cm⁻¹) | Vibrational Assignment arxiv.org |
| ~1612, ~1581 | Corrin macrocycle C=C stretching modes |
| 1549 | Short-axis polarized corrin ring motion (νSA), correlated with C=C and C=N stretching |
| 1300 - 1400 | CH₃ and CH₂ bending vibrations |
| 1100 - 1300 | CH₂ twisting and wagging, CH bending, Corrin C-C and C-N stretching |
| ~519 | Co-L (Cobalt-Ligand) stretching vibrations |
The positions and intensities of these bands are sensitive to the conformation of the corrin ring. For example, the replacement of the large DMB ligand in cyanocobalamin with a second cyanide group in dicyanocobinamide affects the corrin ring conformation, which is reflected in shifts of the high-frequency stretching modes. arxiv.org
Methods for Studying Aggregation Phenomena in Cobinamide Solutions
Cobinamide has been observed to form aggregates in solution, particularly at the high concentrations required for therapeutic applications. escholarship.orgpnas.org This aggregation can impact its bioavailability and cause localized tissue damage. escholarship.orgpnas.org Therefore, studying the mechanisms and thermodynamics of this self-association is critical.
Spectroscopic Detection of Aggregate Formation
UV-visible spectroscopy is a primary method for detecting and monitoring the formation of cobinamide aggregates. escholarship.orgpnas.org Since cobinamide absorbs strongly in the visible spectrum, any structural changes resulting from intermolecular interactions can often be observed as changes in the absorption spectrum. escholarship.org
Studies have shown that as the concentration of cobinamide in solution increases, visible changes in the UV-Vis spectrum occur, which are indicative of aggregate formation. escholarship.orgpnas.org Specifically, by scanning solutions across a range of concentrations (e.g., 5 μM to 1 mM) and temperatures, researchers can track the spectral shifts associated with aggregation. The spectral region between 400 nm and 600 nm has been identified as being representative of these changes. escholarship.orgpnas.org
Other methods can also provide evidence of aggregation. For instance, in liquid chromatography-mass spectrometry (LC-MS), dicyanocobinamide has been observed to elute as two distinct peaks, which may be attributable to different aggregation states or the presence of α and β conformers of the monocyano species in equilibrium.
Thermodynamics of Aggregation
The thermodynamics of cobinamide aggregation can be investigated by studying the process under varying conditions, most notably temperature. escholarship.orgpnas.org By measuring the extent of aggregation at different temperatures (e.g., 25°C, 35°C, 45°C, and 65°C) using UV-visible spectroscopy, it is possible to derive key thermodynamic parameters that describe the forces driving the self-association. escholarship.orgpnas.org
The primary forces thought to be responsible for the formation of what are described as "very strong aggregates" are hydrogen bonding and van der Waals interactions. escholarship.org The numerous amide side chains and hydrogen atoms on the periphery of the cobinamide molecule provide ample opportunity for such intermolecular bonding. escholarship.org
The general thermodynamic approach involves using the temperature dependence of the equilibrium constant for aggregation (K_agg) to calculate the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the process via the van 't Hoff equation. While specific quantitative values for dicyanocobinamide are not widely published, the established methodology involves these key steps:
Methodology for Thermodynamic Analysis of Aggregation
| Step | Description |
| 1. Sample Preparation | Prepare cobinamide solutions at various concentrations. escholarship.org |
| 2. Spectroscopic Measurement | Record UV-Vis absorption spectra at multiple, controlled temperatures. escholarship.orgpnas.org |
| 3. Data Analysis | Analyze spectral changes to determine the equilibrium concentrations of monomeric and aggregated species at each temperature. |
| 4. Equilibrium Constant Calculation | Calculate the aggregation equilibrium constant (K_agg) at each temperature. |
| 5. van 't Hoff Plot | Plot ln(K_agg) versus 1/T. The slope of this plot is equal to -ΔH°/R and the intercept is ΔS°/R, where R is the gas constant. |
| 6. Thermodynamic Parameter Calculation | Determine ΔH° and ΔS° from the plot, and then calculate ΔG° using the equation ΔG° = ΔH° - TΔS°. |
This systematic approach allows for a quantitative understanding of the spontaneity and the enthalpic and entropic driving forces behind cobinamide aggregation.
Computational and Theoretical Chemistry Studies of Cobinamide Dicyanide
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
Hybrid QM/MM methods have proven to be powerful tools for studying large and complex systems like cobinamide dicyanide. This approach treats the electronically significant core of the molecule with high-level quantum mechanics (QM) while the peripheral substituents are described using more computationally efficient molecular mechanics (MM) force fields. researchgate.net
Due to experimental challenges, particularly in obtaining X-ray quality crystals, detailed structural information for cobinamides has been limited. researchgate.netnih.govacs.orgresearchgate.net Computational chemists have successfully employed combined QM/MM calculations to generate complete and reliable structural models of various cobinamide species, including dicyanocobinamide. researchgate.netnih.govacs.orgresearchgate.net In these models, the QM region typically encompasses the central cobalt ion, the corrin (B1236194) ring, and the axial ligands, as this is the area where bond making and breaking and significant electronic rearrangements occur. The remainder of the molecule, including the side chains of the corrin ring, constitutes the MM region. This partitioning allows for an accurate yet computationally feasible description of the entire molecule's geometry. nih.gov
To validate the accuracy of the computationally generated structures, researchers perform analogous QM/MM geometry optimizations on closely related systems for which high-resolution X-ray crystallographic data are available. researchgate.netnih.govacs.orgresearchgate.net Cobalamins, the more extensively studied relatives of cobinamides, serve as excellent benchmarks. nih.govacs.org By comparing the calculated structural parameters (such as bond lengths and angles) of a cobalamin model with its known crystal structure, the reliability of the chosen QM/MM methodology can be established. researchgate.netnih.govacs.orgresearchgate.net Achieving good agreement in these analogous systems lends high confidence to the predicted structures of the cobinamides, for which such experimental data is scarce. researchgate.netnih.govacs.org
Generation of Complete Structural Models
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the excited-state properties and simulate the electronic absorption spectra of molecules like dicyanocobinamide. canada.caaip.orgnih.gov Researchers have applied TD-DFT to model systems of dicyanocobinamide, often denoted as CN-[CoIII-corrin]-CN or DCC, to assign the features observed in experimental UV-Vis spectra. researchgate.netcanada.caaip.org
These calculations typically involve determining the lowest excited states and their corresponding transition dipole moments. canada.caaip.org A common finding in these studies is that TD-DFT calculations, particularly with certain functionals like B3LYP, systematically overestimate the transition energies for corrinoids when compared directly to experimental spectra. researchgate.netcanada.caaip.org This discrepancy is often on the order of 0.5 eV. researchgate.netcanada.caaip.org To correct for this, a uniform red-shift or scaling factor is frequently applied to the calculated transition energies. researchgate.netcanada.ca With this adjustment, the simulated spectra show excellent agreement with experimental data, allowing for the detailed assignment of all major absorption bands, such as the α, β, and γ bands, to specific electronic transitions. researchgate.netcanada.caaip.orgnih.gov
Table 1: Comparison of Experimental and Calculated Electronic Transitions for Dicyanocobinamide Models
| Band | Experimental Energy (eV) | Calculated Energy (eV) (Uncorrected) | Calculated Energy (eV) (Corrected) | Primary Transition Character |
| α/β | ~2.1-2.3 | ~2.6-2.8 | ~2.1-2.3 | Corrin π → π* / Co 3d → Corrin π |
| γ | ~3.4 | ~3.9 | ~3.4 | Corrin π → π |
Analysis of Electronic Structure and Bonding
Theoretical studies provide a detailed picture of the molecular orbitals (MOs) and the nature of chemical bonding in dicyanocobinamide, explaining how the axial ligands and the corrin macrocycle influence the electronic properties of the cobalt center.
The electronic structure of dicyanocobinamide is significantly influenced by the interaction between the cobalt(III) ion and its axial cyanide ligands. The energies of the cobalt 3d-based molecular orbitals are highly sensitive to the nature of these ligands. nih.govacs.org Computational studies show that the σ-donating strength of the axial ligands leads to a destabilization of all Co 3d orbitals. nih.gov There is a notable mixing between the Co 3d orbitals and the corrin-based π orbitals, which results in a general destabilization of the 3d orbitals. researchgate.netmdpi.com The Co 3d(z²)-based molecular orbital, which is oriented along the axial bonds, is particularly affected. nih.govacs.orgresearchgate.netresearchgate.net Changes in the axial ligation directly modulate the energy of this orbital, which in turn influences the molecule's reactivity and spectroscopic properties. nih.govacs.orgresearchgate.net
The highest occupied molecular orbitals (HOMOs) in cobinamide derivatives often have significant character from the corrin ring's π-system. nih.govacs.orgrsc.orgrsc.org The electronic transitions responsible for the prominent α, β, and γ bands in the UV-Vis spectrum largely originate from excitations involving these corrin π-based orbitals to corrin π-based lowest unoccupied molecular orbitals (LUMOs). researchgate.netacs.orgmdpi.com For instance, the intense γ band is generally assigned to a transition with predominant corrin π→π character. researchgate.netmdpi.com The energies of the corrin π-based frontier MOs are also perturbed, albeit to a lesser extent than the Co 3d orbitals, by the nature of the axial ligands. nih.govacs.orgresearchgate.net This interplay between the metal-centered d-orbitals and the ligand-centered π-orbitals is crucial for the unique electronic properties of dicyanocobinamide.
Cobalt 3d-Based Molecular Orbitals
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the intricate conformational landscape and dynamic behavior of complex biomolecules like dicyanocobinamide. researchgate.net These simulations, by solving Newton's equations of motion for every atom in the system, provide a detailed, time-resolved view of molecular motions, flexibility, and interactions. nih.gov For dicyanocobinamide, MD studies are crucial for understanding the flexibility of the corrin ring, the dynamics of its various side chains, and the conformational arrangements of the axial cyanide ligands, all of which are challenging to capture fully with static experimental techniques.
Research Findings from Molecular Dynamics Simulations
While extensive, dedicated molecular dynamics studies focusing solely on dicyanocobinamide are not widely published, the foundational work on developing force fields for related cobalamins provides significant insight. A critical step in performing accurate MD simulations is the availability of reliable force-field parameters that describe the potential energy of the system. Research has been conducted to develop CHARMM-compatible force-field parameters for a range of corrinoid cofactors, which are applicable to dicyanocobinamide. figshare.comnih.gov
These parameters are derived from high-level quantum mechanical (QM) calculations and are validated against experimental data, such as X-ray crystal structures and Density Functional Theory (DFT) geometries of related molecules. figshare.com The process involves a fragment-based approach where models of the corrin ring, the cobalt center in its Co(III) oxidation state, and the axial cyanide ligands are used to determine partial atomic charges and bonded parameters like bond lengths, angles, and dihedrals. nih.gov
Simulations of related cobalamins, such as cyanocobalamin (B1173554), utilizing these advanced force fields have demonstrated excellent agreement with experimental data, showing a high degree of accuracy in reproducing key structural features like the corrin ring's "fold" angle and the root-mean-square deviation (RMSD) of the cofactor's binding site in proteins. figshare.com This indicates that MD simulations can reliably model the structural integrity and subtle conformational changes of the corrin macrocycle in dicyanocobinamide.
Conformational Analysis
Conformational analysis of dicyanocobinamide, informed by both computational and experimental data, reveals key aspects of its structure and flexibility.
Corrin Ring Flexibility: The corrin ring, while largely planar, possesses significant flexibility. acs.org This flexibility is crucial for its biological function and its interaction with other molecules. MD simulations allow for the characterization of this flexibility by monitoring the fluctuations of the ring atoms and the "puckering" of the macrocycle over time. The "fold angle," which describes the upward bend of the corrin ring about the C10-Co axis, is a key parameter in this analysis. acs.org
Axial Ligand Orientation: X-ray analysis and NMR studies of related compounds have shown that the two axial cyanide ligands in dicyanocobinamide are not perfectly symmetrical in their orientation. nih.gov One of the cyanide ligands is often bent away from the C20 methyl group of the corrin ring. researchgate.net MD simulations can explore the rotational freedom and preferred orientations of these cyanide ligands, providing a dynamic picture of their interaction with the corrin ring and surrounding solvent molecules.
The combination of MD simulations and conformational analysis provides a comprehensive understanding of the structural dynamics of dicyanocobinamide at an atomic level. This knowledge is essential for elucidating its chemical properties and its interactions in biological systems.
Data from Computational Studies
The following tables present representative data that would be generated and analyzed in computational studies of dicyanocobinamide.
Table 1: Representative Parameters for Molecular Dynamics Simulations of Dicyanocobinamide
| Parameter Type | Atom/Group Involved | Example Value/Description | Source of Parameters |
| Partial Atomic Charge | Cobalt (Co) | Derived from QM calculations (e.g., NPA and RESP fitting) to represent the electrostatic potential. | CHARMM-compatible force fields for corrinoids. figshare.comnih.gov |
| Bond Stretch | Co - N (corrin) | Equilibrium bond length (b₀) and force constant (K) determined from QM calculations. | CHARMM-compatible force fields for corrinoids. figshare.comnih.gov |
| Angle Bend | N(corrin) - Co - N(corrin) | Equilibrium angle (θ₀) and force constant (K) defining the geometry around the cobalt center. | CHARMM-compatible force fields for corrinoids. figshare.comnih.gov |
| Dihedral Torsion | Dihedrals within corrin ring | Defines the rotational barriers and preferred conformations of the macrocycle. | CHARMM-compatible force fields for corrinoids. figshare.comnih.gov |
| Non-bonded (van der Waals) | All atom pairs | Lennard-Jones parameters (ε and σ) describing short-range repulsive and long-range attractive forces. | CHARMM-compatible force fields for corrinoids. figshare.comnih.gov |
Table 2: Key Conformational Parameters of Dicyanocobinamide from Structural Studies
| Structural Feature | Parameter | Typical Value/Observation | Method of Determination |
| Corrin Ring | Planarity | The delocalized system is nearly planar. researchgate.net | NMR spectroscopy and comparison to crystal structures. researchgate.net |
| Axial Ligands | Co-CN bond lengths | Similar to those in dicyanocobester. researchgate.net | NMR spectroscopy and comparison to crystal structures. researchgate.net |
| Axial Ligands | NC-Co-CN bond angle | Similar to that in dicyanocobester. researchgate.net | NMR spectroscopy and comparison to crystal structures. researchgate.net |
| Axial Ligand Orientation | α-CN⁻ ligand conformation | Bent away from the C20 methyl group. researchgate.net | NMR spectroscopy and comparison to crystal structures. researchgate.net |
| Overall Geometry | Coordination around Cobalt | Distorted octahedron. nih.gov | X-ray analysis of related compounds. nih.gov |
Biological and Biotechnological Research Applications Excluding Human Clinical Applications
In Vitro Cellular and Biochemical Model Systems
Dicyanocobinamide and its related form, cobinamide, are instrumental in various in vitro models to probe and modulate cellular and biochemical processes. These systems allow for controlled investigation of the compound's mechanisms of action at a subcellular level.
Restoration of Mitochondrial Function in Cell Lines
Cobinamide has demonstrated the ability to restore mitochondrial function in various cell lines, particularly under conditions of toxicant-induced stress. Cyanide and hydrogen sulfide (B99878) are potent inhibitors of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, leading to a collapse of cellular respiration and ATP production. oup.comnih.gov Research has shown that cobinamide can effectively reverse the inhibitory effects of these toxicants.
In studies using H9c2 rat embryonal cardiomyocytes, treatment with mitochondrial inhibitors like rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor) leads to increased mitochondrial superoxide (B77818) (O₂·⁻) production and a decrease in the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net The addition of cobinamide has been observed to nearly eliminate the induced mitochondrial superoxide and restore the mitochondrial membrane potential. nih.govresearchgate.net This suggests that cobinamide can enter the mitochondria to exert its effects. nih.govresearchgate.net The rapid recovery of oxygen consumption in cyanide- and hydrogen sulfide-poisoned cells following cobinamide treatment further supports its role in restoring mitochondrial respiratory function. nih.govresearchgate.net
The mechanism behind the restoration of mitochondrial membrane potential is likely linked to the reduction of superoxide, as superoxide can activate mitochondrial uncoupling proteins. nih.gov By neutralizing superoxide, cobinamide allows for the re-establishment of the proton gradient across the inner mitochondrial membrane. nih.gov In mammalian cells, cobinamide has been shown to be several-fold more effective than cobalamin in reversing cyanide inhibition of oxidative phosphorylation. researchgate.net
Reduction of Oxidative Stress in Cellular Models
Cobinamide is a potent and versatile antioxidant, capable of neutralizing several major reactive oxygen species (ROS) and reactive nitrogen species (RNS). oup.comnih.gov This activity has been demonstrated in a variety of cellular models under different oxidative stress-inducing conditions.
In cellular models, cobinamide effectively reduces oxidative stress induced by toxicants like hydrogen sulfide, cyanide, and paraquat. nih.govsmolecule.com For instance, in human fibroblasts exposed to sodium hydrosulfide (B80085) (a source of H₂S) or potassium cyanide (KCN), cobinamide treatment has been shown to reverse the phosphorylation of stress-activated protein kinases like JNK. researchgate.net Furthermore, in isolated mouse heart mitochondria exposed to these toxicants, cobinamide significantly reduced the generation of hydroxyl radicals. researchgate.net
The antioxidant properties of cobinamide are not solely dependent on its ability to scavenge the primary toxicant. It directly neutralizes ROS such as superoxide and hydrogen peroxide. nih.gov The reaction rate constants of cobinamide with these species indicate its efficiency as an antioxidant. nih.govresearchgate.net For example, cobinamide with its cobalt in the +2 oxidation state reacts with superoxide with an apparent rate constant of 1.9 × 10⁸ M⁻¹s⁻¹. nih.govresearchgate.net
In COS-7 cells treated with paraquat, which generates superoxide, cobinamide was able to restore cell growth more effectively than cobalamin and other known antioxidants. nih.gov This broad-spectrum antioxidant activity makes cobinamide a valuable tool for studying and mitigating oxidative stress in various in vitro systems.
Studies in Non-Human Organismal Models for Mechanistic Insight
The investigation of dicyanocobinamide and its analogs in non-human organisms has provided crucial mechanistic insights into its biological efficacy, particularly in response to toxicants and as a ligand scavenger. These in vivo studies complement cellular research by demonstrating the compound's effects within a complex physiological system.
Biochemical Responses to Toxicants in Animal Models
Animal models have been instrumental in demonstrating the superior efficacy of cobinamide compared to other antidotes in treating poisoning from toxicants like cyanide and hydrogen sulfide. researchgate.netnih.gov In mouse models of cyanide poisoning, cobinamide was found to be significantly more potent than hydroxocobalamin (B81358), sodium thiosulfate (B1220275), and sodium nitrite (B80452). nih.gov Specifically, it was 3 and 11 times more potent than hydroxocobalamin in intraperitoneal and inhalation models of cyanide poisoning, respectively. nih.gov
Studies in mice have also shown that cobinamide can reduce oxidative stress induced by sulfide poisoning. nih.govresearchgate.net Following exposure to a sublethal dose of hydrogen sulfide gas, mice pre-treated with cobinamide showed significantly lower levels of F2-isoprostanes, a marker of lipid peroxidation, in their brains and hearts compared to untreated animals. researchgate.net Similarly, in mice exposed to lethal doses of hydrogen sulfide or cyanide gas, cobinamide treatment was associated with reduced brain F2-isoprostanes. researchgate.net
In a rabbit model of lethal hydrogen sulfide inhalation, intramuscular administration of cobinamide significantly increased survival time by over 50%. escholarship.org Furthermore, in a swine model of severe cyanide poisoning, both cobinamide and hydroxocobalamin were effective, although cobinamide has been shown to be more potent in other animal models. escholarship.org Research has also demonstrated cobinamide's effectiveness in rescuing Drosophila melanogaster (fruit flies) and mice from lethal exposures to azide, a potent inhibitor of cytochrome c oxidase. nih.gov In azide-poisoned mice, cobinamide helped in the recovery of blood pressure and peripheral body temperature, likely by neutralizing nitric oxide generated from the azide. nih.gov
Understanding Ligand Scavenging Efficacy in Biological Systems
Cobinamide's primary mechanism of action as an antidote is its potent ligand scavenging ability, particularly for cyanide and hydrogen sulfide. oup.comnih.gov Its high affinity for these ligands is a key determinant of its efficacy. oup.comresearchgate.net Cobinamide binds cyanide with an exceptionally high affinity, estimated to be about 10¹⁰ times greater than that of cobalamin. researchgate.netuniversityofcalifornia.edu This superior binding capacity makes it a more efficient scavenger. oup.comresearchgate.net
In a sublethal rabbit model of cyanide toxicity, cobinamide was more effective than hydroxocobalamin. researchgate.net In mouse models, cobinamide effectively rescued animals from lethal doses of cyanide, even when administered after the onset of apnea, highlighting its rapid action. researchgate.netnih.gov The compound's ability to bind two cyanide ions per molecule, in contrast to hydroxocobalamin's single binding site, contributes to its enhanced potency. researchgate.netresearchgate.net
Studies in various animal models, including mice, rabbits, and pigs, have consistently shown that cobinamide is a highly effective scavenger of both cyanide and hydrogen sulfide. oup.comnih.govresearchgate.net In a rabbit model of hydrogen sulfide poisoning, aquohydroxocobinamide was the most effective among several cobinamide derivatives in increasing survival time and the tolerated amount of sodium hydrosulfide. researchgate.net The ability of cobinamide to be absorbed rapidly after intramuscular injection further enhances its utility as a scavenger in emergency scenarios. researchgate.netuniversityofcalifornia.edu
Applications in Microbial Fermentation and Biosynthesis Research
Cobinamide is a key intermediate in the microbial biosynthesis of vitamin B12 (cobalamin). mdpi.com The industrial production of vitamin B12 relies on microbial fermentation, primarily using genetically engineered strains of Pseudomonas denitrificans and Propionibacterium freudenreichii. mdpi.comnih.gov The de novo biosynthesis of cobalamin is a complex process involving up to 30 enzymatic steps. mdpi.com
The biosynthetic pathway can be broadly divided into three stages: the formation of uroporphyrinogen III, the conversion of uroporphyrinogen III to cobinamide, and the final assembly of the nucleotide loop. mdpi.com In some fermentation processes, particularly under anaerobic conditions, the formation of cobinamide occurs as a distinct step. ramauniversity.ac.in If the availability of 5,6-dimethylbenzimidazole (B1208971) (DMB), the lower axial ligand in cobalamin, is limited, microorganisms may accumulate incomplete forms of vitamin B12, such as cobinamide. nih.govresearchgate.net
Research into the genetics of cobalamin biosynthesis, such as in Salmonella typhimurium, has utilized cobinamide dicyanide to characterize mutants in the pathway. For example, cobA mutants, which are blocked in the early steps of corrin (B1236194) ring formation, can have their growth restored by providing exogenous cobinamide dicyanide, indicating that they can utilize this intermediate to synthesize cobalamin. nih.gov This makes cobinamide dicyanide a valuable tool for dissecting the genetic and biochemical steps of vitamin B12 biosynthesis in various microorganisms.
Investigating Regulation of Vitamin B12 Production
Dicyanocobinamide is instrumental in dissecting the complex regulatory networks that govern vitamin B12 (cobalamin) biosynthesis in microorganisms. asm.orgnih.gov In many bacteria and archaea, the production of vitamin B12 is a resource-intensive process, and thus, it is tightly regulated. pnas.orgescholarship.org Researchers utilize dicyanocobinamide to probe the feedback inhibition mechanisms that control this pathway. For instance, studies have shown that the presence of exogenous cobalamin or its analogues can repress the genes responsible for its de novo synthesis. asm.orgnih.govescholarship.org
By introducing dicyanocobinamide into the culture media of microorganisms such as Mycobacterium smegmatis, scientists can observe and quantify the resulting changes in gene expression and enzyme activity within the cobalamin biosynthetic pathway. asm.orgnih.gov This approach helps to identify specific regulatory elements, such as riboswitches, which are RNA structures that can directly bind to cobalamin and its analogues to modulate gene expression. escholarship.orgbiorxiv.org The binding of dicyanocobinamide to these riboswitches can lead to a conformational change that terminates the transcription or translation of genes involved in B12 synthesis and transport, providing a clear model for understanding how these organisms sense and respond to the availability of vitamin B12 in their environment. escholarship.orgbiorxiv.org
Enhancing Bioprocess Efficiency
In the realm of industrial biotechnology, dicyanocobinamide is explored as a means to improve the efficiency of vitamin B12 production through microbial fermentation. mdpi.comnih.gov The commercial production of vitamin B12 is exclusively carried out by fermentation, as chemical synthesis is exceedingly complex and not economically viable. mdpi.comnih.govfrontiersin.org Microorganisms such as Pseudomonas denitrificans and Propionibacterium freudenreichii are commonly used for this purpose. mdpi.comnih.govfrontiersin.orgslideshare.net
| Microorganism | Role of Dicyanocobinamide in Research | Outcome |
| Mycobacterium smegmatis | Used to study the regulation of the cobalamin-dependent methionine synthase (MetH) and the cobalamin-independent MetE. asm.orgnih.gov | Demonstrates that M. smegmatis can transport and assimilate dicyanocobinamide. asm.orgnih.gov |
| Pseudomonas denitrificans | Supplementation in fermentation media to increase vitamin B12 yield. mdpi.comnih.govslideshare.net | Potential for enhanced bioprocess efficiency by providing a late-stage precursor. mdpi.com |
| Propionibacterium freudenreichii | Used in fermentation processes for vitamin B12 production. mdpi.comnih.govfrontiersin.org | A key organism in the industrial production of vitamin B12 where precursor strategies can be applied. mdpi.com |
| Archaea and Bacteria | Dicyanocobinamide is a stable precursor that can be salvaged from the environment. pnas.org | Elucidation of the CbiZ-dependent salvaging pathway for this precursor. pnas.org |
Development of Research Tools and Sensors
The distinct chemical characteristics of dicyanocobinamide make it a valuable component in the creation of sophisticated research tools and sensors.
Analytical Methods for Cyanide Detection in Research Matrices
Dicyanocobinamide is a central element in the development of analytical methods for the detection of cyanide in various research samples.
Optical Sensor Design for Gas Detection (e.g., HCN)
Research has extended the use of dicyanocobinamide to the design of optical sensors for detecting gaseous hydrogen cyanide (HCN). These sensors are being investigated for applications in environmental monitoring and ensuring laboratory safety.
Studies on Formulation Behavior for Research Compounds
The formulation of highly concentrated solutions of certain research compounds can be problematic due to the tendency of the molecules to form aggregates. Dicyanocobinamide has been studied for its role in preventing this phenomenon.
Prevention of Aggregate Formation in Concentrated Solutions
In research contexts, preparing concentrated stock solutions is often necessary. However, some molecules, especially those with large, flat structures, are prone to stacking and forming aggregates, which can compromise their biological activity and lead to unreliable experimental data. Studies have investigated the use of dicyanocobinamide and other vitamin B12 analogues to inhibit this aggregation.
Impact of Excipients on Cobinamide Stability in Research Formulations
The stability of dicyanocobinamide, a crucial precursor in the synthesis of vitamin B12 analogues for research, is paramount for ensuring the integrity and reliability of experimental outcomes. While comprehensive stability data for dicyanocobinamide with a wide array of pharmaceutical excipients is not extensively documented, valuable insights can be drawn from studies on closely related cobalamins, such as cyanocobalamin (B1173554) and hydroxocobalamin. These studies, coupled with specific findings on dicyanocobinamide, help elucidate the factors influencing its stability in research formulations. Key factors include pH, the presence of sugars and polyols, and the effects of light.
Influence of pH and Buffer Systems
The pH of a formulation is a critical determinant of cobalamin stability. Dicyanocobinamide itself has been studied as a function of pH, showing that its structural integrity is pH-dependent. Research indicates that like other cobalamins, dicyanocobinamide is most stable in a neutral to slightly acidic pH range (pH 4-7). ekb.eg Extreme pH conditions, both acidic and alkaline, can lead to the degradation of the corrin ring or modification of the axial ligands. acs.orgpharmaexcipients.com
For instance, studies on cyanocobalamin demonstrate that photolysis is more pronounced at lower pH values, with maximum photostability observed around pH 8.5. ekb.eg In contrast, another study showed that the degradation of cyanocobalamin followed the Arrhenius equation, with temperature having a more significant effect on stability in highly acidic conditions (pH 2). ekb.eg The choice of buffer system is therefore essential. Phosphate (B84403) and acetate (B1210297) buffers are commonly used to maintain the desired pH in research formulations. pharmaexcipients.com However, the buffer components themselves can interact with the cobalamin. For example, some studies on monoclonal antibody formulations have shown that histidine buffers can offer protection against light-induced degradation. polimi.it
Influence of Sugars and Polyols
Sugars and polyols are frequently included in formulations as bulking agents, cryoprotectants, or stabilizers. Their impact on cobalamin stability, however, can be complex.
Stabilizing Effects : Some polyols, like sorbitol and mannitol, have been shown to have a stabilizing effect on cobalamins. mdpi.com Sorbitol, in particular, can mitigate the degradation of vitamin B12 at elevated temperatures by reducing the amount of available water, thereby slowing hydrolysis. mdpi.com Similarly, in studies on lyophilized hydroxocobalamin, formulations containing lactose (B1674315) monohydrate demonstrated better stability compared to those with mannitol. dergipark.org.tr
Destabilizing Effects : Reducing sugars such as dextrose (glucose) and sucrose (B13894) can be detrimental to the stability of cobalamins. ekb.egmdpi.com These sugars can participate in Maillard reactions or act as reducing agents, leading to the degradation of the cobalamin structure. dergipark.org.tr Studies on cyanocobalamin showed a significant loss of the vitamin in dextrose and sucrose solutions over time, with dextrose having a more pronounced destructive effect. ekb.egmdpi.com The degradation of sugars like glucose and fructose (B13574) is temperature-dependent and can be accelerated in the presence of other reactive molecules. researchgate.net
The following table summarizes the observed effects of various sugars and polyols on the stability of cobalamins, primarily based on research involving cyanocobalamin.
| Excipient | Compound Studied | Concentration/Conditions | Observed Effect on Stability | Reference(s) |
| Dextrose (Glucose) | Cyanocobalamin | Aqueous solution, 45 °C | Destabilizing; ~40% loss after 112 days | ekb.egmdpi.com |
| Sucrose | Cyanocobalamin | Aqueous solution, 45 °C | Destabilizing; ~30% loss after 112 days | ekb.egmdpi.com |
| Sorbitol | Cyanocobalamin | Aqueous solution, 25°C & 45°C | Stabilizing; compatible with vitamin B12 | mdpi.com |
| Glycerin | Cyanocobalamin | Aqueous solution, 25°C & 45°C | Stabilizing; compatible with vitamin B12 | mdpi.com |
| Lactose Monohydrate | Hydroxocobalamin | Lyophilized formulation | Stabilizing; improved stability over mannitol | dergipark.org.tr |
| Mannitol | Hydroxocobalamin | Lyophilized formulation | Less stable compared to lactose | dergipark.org.tr |
| Xylitol | Cyanocobalamin | Tablet formulation | Stabilizing; 37% higher content than control | mdpi.com |
| Erythritol | Cyanocobalamin | Tablet formulation | Stabilizing; 8% higher content than control | mdpi.com |
| Interactive Data Table: |
| Excipient | Compound Studied | Concentration/Conditions | Observed Effect on Stability | Reference(s) |
|---|---|---|---|---|
| Dextrose (Glucose) | Cyanocobalamin | Aqueous solution, 45 °C | Destabilizing; ~40% loss after 112 days | ekb.egmdpi.com |
| Sucrose | Cyanocobalamin | Aqueous solution, 45 °C | Destabilizing; ~30% loss after 112 days | ekb.egmdpi.com |
| Sorbitol | Cyanocobalamin | Aqueous solution, 25°C & 45°C | Stabilizing; compatible with vitamin B12 | mdpi.com |
| Glycerin | Cyanocobalamin | Aqueous solution, 25°C & 45°C | Stabilizing; compatible with vitamin B12 | mdpi.com |
| Lactose Monohydrate | Hydroxocobalamin | Lyophilized formulation | Stabilizing; improved stability over mannitol | dergipark.org.tr |
| Mannitol | Hydroxocobalamin | Lyophilized formulation | Less stable compared to lactose | dergipark.org.tr |
| Xylitol | Cyanocobalamin | Tablet formulation | Stabilizing; 37% higher content than control | mdpi.com |
| Erythritol | Cyanocobalamin | Tablet formulation | Stabilizing; 8% higher content than control | mdpi.com |
Influence of Photostability and Other Excipients
Cobalamins, including dicyanocobinamide, are known to be sensitive to light. Photodegradation can lead to the cleavage of the cobalt-carbon bond, resulting in inactive forms. researchgate.net The presence of other excipients can either exacerbate or mitigate this photosensitivity.
Photosensitizers : Riboflavin (Vitamin B2) is a known photosensitizer that can catalyze the photochemical degradation of cyanocobalamin to hydroxocobalamin and other products. ekb.eg
Photoprotectants : Some polymers and cyclodextrins are being explored for their ability to protect cyanocobalamin from photodegradation by forming inclusion complexes. researchgate.net
Surfactants and Polymers : While data specific to dicyanocobinamide is scarce, research on other molecules shows that surfactants and polymers can influence formulation stability. ekb.egmdpi.commdpi.com For example, polysorbate 80 has been used to increase the solubility of certain compounds in formulations. nih.gov Film-forming polymers like Soluplus® have been used to create stable orodispersible films of cyanocobalamin. pharmaexcipients.com The interaction between polymers and surfactants can be complex, affecting properties like viscosity and surface tension, which in turn could influence the stability of the active compound. nih.govredalyc.org
Antioxidants and Chelating Agents : Ascorbic acid, a common antioxidant, is known to be incompatible with cyanocobalamin, causing significant degradation. ekb.eg Conversely, chelating agents like EDTA have been shown to improve the stability of lyophilized hydroxocobalamin formulations. dergipark.org.tr
The following table summarizes the influence of pH and other excipients on cobalamin stability.
| Factor/Excipient | Compound Studied | Condition | Observed Effect on Stability | Reference(s) |
| pH | Dicyanocobinamide | Acidic or Alkaline | Degradation of corrin ring | acs.orgpharmaexcipients.com |
| pH | Cyanocobalamin | pH 4-7 | Region of highest stability | ekb.eg |
| pH | Cyanocobalamin | pH 8.5 | Maximum photostability | ekb.eg |
| Riboflavin | Cyanocobalamin | Aqueous solution, pH 7 | Promotes photolysis; >2-fold increase in rate | ekb.eg |
| Ascorbic Acid | Cyanocobalamin | Aqueous solution, 25°C, dark | Destabilizing; up to 65% degradation in 24h | ekb.eg |
| EDTA | Hydroxocobalamin | Lyophilized formulation | Stabilizing; improves impurity profile | dergipark.org.tr |
| Glycine | Hydroxocobalamin | Lyophilized formulation | Destabilizing; highest impurity level | dergipark.org.tr |
| Interactive Data Table: |
| Factor/Excipient | Compound Studied | Condition | Observed Effect on Stability | Reference(s) |
|---|---|---|---|---|
| pH | Dicyanocobinamide | Acidic or Alkaline | Degradation of corrin ring | acs.orgpharmaexcipients.com |
| pH | Cyanocobalamin | pH 4-7 | Region of highest stability | ekb.eg |
| pH | Cyanocobalamin | pH 8.5 | Maximum photostability | ekb.eg |
| Riboflavin | Cyanocobalamin | Aqueous solution, pH 7 | Promotes photolysis; >2-fold increase in rate | ekb.eg |
| Ascorbic Acid | Cyanocobalamin | Aqueous solution, 25°C, dark | Destabilizing; up to 65% degradation in 24h | ekb.eg |
| EDTA | Hydroxocobalamin | Lyophilized formulation | Stabilizing; improves impurity profile | dergipark.org.tr |
| Glycine | Hydroxocobalamin | Lyophilized formulation | Destabilizing; highest impurity level | dergipark.org.tr |
Current Research Challenges and Future Directions
Elucidating Undiscovered Mechanistic Pathways
Current research challenges lie in moving beyond this primary scavenging mechanism to understand more subtle interactions. For instance, studies have shown that cobinamide can react with nitric oxide (NO), although its binding affinity is substantially lower for NO than for cyanide. wjgnet.comnih.gov This interaction could lead to physiological effects such as vasoconstriction when cobinamide is present in excess of available cyanide, a phenomenon that warrants further mechanistic study. spiedigitallibrary.orgnih.gov
Furthermore, significant gaps persist in the understanding of its complex biosynthetic pathways. uga.edu The de novo synthesis of the corrin (B1236194) ring, a key component of cobinamide, occurs through distinct aerobic and anaerobic pathways involving numerous enzymes. uga.edunih.gov The regulation of these pathways, often controlled by cobamide-binding elements known as riboswitches, is species-specific and not fully mapped out. nih.gov Elucidating these intricate biosynthetic and regulatory networks is a key challenge for future research.
Addressing Structural Characterization Gaps
The fundamental structure of cobinamide, a cobalt ion centered in a corrin ring without the nucleotide loop of vitamin B12, is known. ontosight.aioup.com This core structure allows it to bind two ligands at its upper and lower axial positions. spiedigitallibrary.org Spectroscopic studies have characterized the distinct spectral shifts that occur as cobinamide binds with cyanide, transitioning from aquohydroxocobinamide or monocyanocobinamide to the violet-colored dicyanocobinamide. google.comnih.gov
However, significant gaps remain in the structural characterization of its transient and intermediate forms. Understanding the precise structural transformations that occur as cobinamide interacts with various biological molecules in a complex cellular environment is a major challenge. Characterizing the structure of its reduced forms, such as Co(I) and Co(II) cobinamide which are common intermediates in B12-dependent reactions, is also crucial. researchgate.net Advanced techniques like resonance Raman optical activity (RROA) are being explored as they show promise in distinguishing between different truncated cobalamin derivatives, which could help fill these structural knowledge gaps. researchgate.net
Advancements in Analytical Sensitivity and Specificity for Research Applications
The distinct color change cobinamide undergoes upon binding cyanide has made it a valuable tool for developing analytical methods for cyanide detection. google.comgoogle.com This property is exploited in various spectrophotometric and colorimetric assays. google.com
A significant area of research is the continuous improvement of the sensitivity and specificity of these analytical techniques. One major advancement is the development of a cyanide analyzer that uses a liquid core waveguide (LCW) flow cell. nih.govresearchgate.net This system achieves a low limit of detection and high sample throughput, making it suitable for analyzing cyanide in biological samples like breath and blood. nih.govresearchgate.net Another application is the creation of optical sensors, where cobinamide is immobilized on substrates like filter paper to detect gaseous hydrogen cyanide, which could be used as end-of-service-life indicators (ESLI) for safety respirators. nih.govcore.ac.uk
Future research aims to push the boundaries of detection even further, creating sensors capable of real-time analysis in complex matrices. spiedigitallibrary.org A key challenge is overcoming interference from other compounds, such as sulfide (B99878), which can also react with cobinamide and affect the accuracy of cyanide measurements. researchgate.net
Table 1: Summary of Analytical Methods Using Cobinamide for Cyanide Detection
| Analytical Technique | Limit of Detection (LOD) | Key Findings & Applications | Source(s) |
|---|---|---|---|
| Multiwavelength Spectrometry with Liquid Core Waveguide (LCW) | 30 nM | High-throughput (38 samples/hr) analysis; applicable to breath and seed extracts. Multiwavelength approach corrects for drift. | nih.gov, researchgate.net |
| Spectrophotometry / Colorimetry | Low µM range | The significant absorbance change upon cyanide binding allows for sensitive measurement. Forms the basis for qualitative and quantitative assays. | google.com, google.com |
| Immobilized Optical Sensor (Diffuse Reflectance) | Detects low ppm HCN gas | Cobinamide on paper substrates creates a sensor for gaseous HCN. Potential use as an end-of-service-life indicator (ESLI) for respirators. | core.ac.uk, nih.gov |
Exploration of Novel Cobinamide Derivatives with Tailored Reactivity
A promising frontier in cobinamide research is the design and synthesis of novel derivatives with enhanced or specialized properties. By chemically modifying the cobinamide structure, researchers can tailor its reactivity, bioavailability, and therapeutic profile.
One successful example is dinitrocobinamide , which has been shown to be an effective cyanide antidote with better absorption after intramuscular injection compared to aquohydroxocobinamide. nih.gov Another derivative, nitrocobinamide , has also been developed as a new potential antidote for cyanide. oup.com
A novel strategy, termed "corrination," involves conjugating dicyanocobinamide to peptides or other molecules to alter their pharmacological properties. nih.gov For example, conjugating dicyanocobinamide to the GLP-1R agonist exendin-4 (B13836491) was shown to reduce the peptide's penetration into the central nervous system. nih.gov This approach opens the door to using cobinamide as a molecular scaffold to create new classes of biopharmaceuticals with targeted effects. The future in this area involves the rational design of new analogues to improve efficacy, alter biodistribution, or introduce entirely new functionalities.
Table 2: Examples of Cobinamide Derivatives with Tailored Properties
| Derivative Name | Modification | Tailored Property / Application | Source(s) |
|---|---|---|---|
| Dinitrocobinamide | Two nitrite (B80452) groups bound to the cobalt atom. | Effective cyanide antidote with improved absorption following intramuscular injection. | nih.gov |
| Nitrocobinamide | A nitro group is involved in its structure. | Developed as a new potential cyanide antidote. | oup.com |
| Corrinated Exendin-4 | Dicyanocobinamide is conjugated to the peptide exendin-4. | Modifies the pharmacology of the peptide, reducing its penetration into the central nervous system. | nih.gov |
Expanding Biotechnological Applications and Process Optimization
Cobinamide is an intermediate in the microbial biosynthesis of vitamin B12, a process of significant industrial importance. nih.govmdpi.com The production of vitamin B12 is complex, involving up to 30 enzymatic steps, and is naturally performed only by certain bacteria and archaea. nih.govmdpi.com A major challenge in this field is the low yield of microbial production. mdpi.com
Current research focuses on optimizing this process through metabolic engineering and bioprocess optimization. nih.gov Strategies include improving microbial strains like Pseudomonas denitrificans and Propionibacterium freudenreichii through mutagenesis and the overexpression of biosynthetic genes. nih.govfrontiersin.org There is also significant interest in engineering more tractable host organisms like E. coli and Bacillus megaterium for vitamin B12 production. nih.govfrontiersin.org
A key aspect for biotechnology is the existence of salvage pathways in many organisms, which allows them to take up external cobinamide and convert it into complete cobamides. mdpi.commdpi.com This opens up the possibility of engineering microbial cell factories specifically for the overproduction of cobinamide itself, which could then be harvested as a precursor for manufacturing antidotes and other derivatives. The integration of machine learning with constraint-based modeling presents a sophisticated approach to predict and optimize metabolic pathways for enhanced production. thesai.org Beyond production, the "corrination" of peptides and proteins represents an expanding biotechnological application for the cobinamide molecule. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
